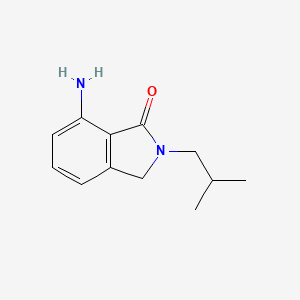![molecular formula C14H13BrO B13174838 (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a chiral center at the carbon bearing the hydroxyl group, making it an optically active compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-(4-Bromophenyl)phenyl)ethanone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. This method is advantageous due to its high selectivity and environmentally friendly nature. The process can be scaled up by optimizing reaction conditions such as temperature, pH, and substrate concentration.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: (4-(4-Bromophenyl)phenyl)ethanone.
Reduction: (1R)-1-[4-(4-Bromophenyl)phenyl]ethane.
Substitution: (1R)-1-[4-(4-Iodophenyl)phenyl]ethan-1-ol.
Applications De Recherche Scientifique
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
4-Bromophenethyl alcohol: A structurally similar compound with a different substitution pattern.
(4-Bromophenyl)ethanol: Another related compound with a simpler structure.
Uniqueness
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a bromine atom. This combination of features makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals.
Propriétés
Formule moléculaire |
C14H13BrO |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
(1R)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m1/s1 |
Clé InChI |
FPVSKKDZHMAXHG-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
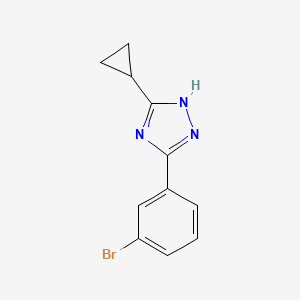
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)
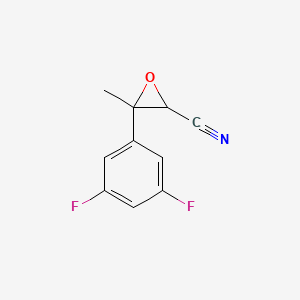
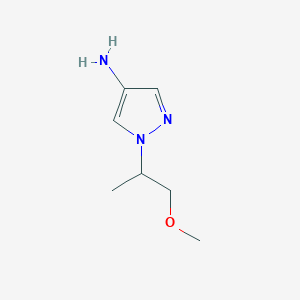

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
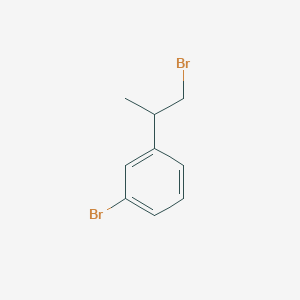

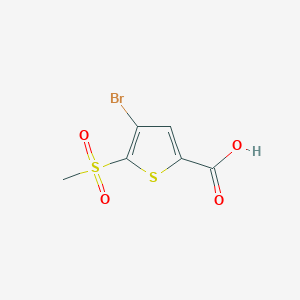
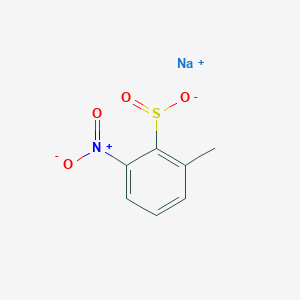
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
